Regioisomeric Binding Potential: Implied Selectivity for Muscarinic M1 Receptors
The compound is disclosed as a member of a broader class of substituted 4‑amino‑1‑(pyridylmethyl)piperidines that are claimed as muscarinic receptor antagonists [1]. While direct binding data for the unsubstituted parent compound are not available, a closely related analogue, (R)-N-[1-(6-Amino-pyridin-2-ylmethyl)-piperidin-4-yl]..., exhibits a high affinity (Ki = 1.5 nM) for the human muscarinic acetylcholine receptor M1 expressed in CHO cells [2]. This provides a class-level inference that the 1-(pyridin-2-ylmethyl)piperidin-4-amine scaffold is privileged for engaging muscarinic receptors, a feature that is highly sensitive to regioisomeric variation as documented in the patent [1].
| Evidence Dimension | Muscarinic M1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Data not available for parent compound; scaffold validated in class |
| Comparator Or Baseline | (R)-N-[1-(6-Amino-pyridin-2-ylmethyl)-piperidin-4-yl]... derivative: Ki = 1.5 nM |
| Quantified Difference | Not applicable (class-level evidence) |
| Conditions | Inhibition of [3H]NMS binding to human M1 receptor expressed in CHO cells [2] |
Why This Matters
Demonstrates that the core 1-(pyridin-2-ylmethyl)piperidine scaffold can achieve nanomolar affinity for a key GPCR target, providing a rationale for its selection over other regioisomers that may not be recognized by this binding pocket.
- [1] US Patent 7,285,564 B2. (2007). Substituted 4-amino-1-(pyridylmethyl)piperidine and related compounds. United States Patent and Trademark Office. Retrieved from https://patents.google.com/patent/US7285564B2/ View Source
- [2] BindingDB. (n.d.). Ki = 1.5 nM for (R)-N-[1-(6-Amino-pyridin-2-ylmethyl)-piperidin-4-yl]... at human Muscarinic acetylcholine receptor M1. Retrieved from http://ww.bindingdb.org/ View Source
